molecular formula C18H19BrN2O2S B4924759 N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide

N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide

Cat. No.: B4924759
M. Wt: 407.3 g/mol
InChI Key: GRHTYBQIYLDSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide is a synthetic organic compound with a molecular formula of C18H19BrN2O2S

Preparation Methods

The synthesis of N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide typically involves the reaction of 4-bromoaniline with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide involves its interaction with specific molecular targets. In antibacterial applications, the compound disrupts bacterial cell membranes, leading to cell lysis and death. In anticancer research, it is believed to inhibit key enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .

Comparison with Similar Compounds

N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide can be compared with similar compounds such as N-[(2-bromophenyl)carbamothioyl]benzamide and N-[(4-bromophenyl)carbamothioyl]benzamide. These compounds share similar structural features but differ in their substituents and overall molecular structure. The unique butoxy group in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2S/c1-2-3-11-23-16-6-4-5-13(12-16)17(22)21-18(24)20-15-9-7-14(19)8-10-15/h4-10,12H,2-3,11H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHTYBQIYLDSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.